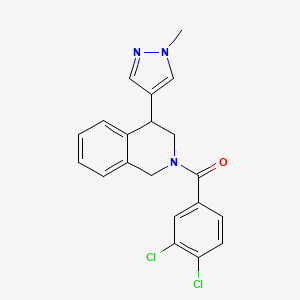![molecular formula C9H11N3O3S B6424995 4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid CAS No. 1112278-46-2](/img/structure/B6424995.png)
4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid (CPCA) is an organic compound belonging to the thiazole family of compounds. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. CPCA has been studied extensively for its potential to act as an inhibitor of enzymes involved in the biosynthesis of proteins and nucleotides. It has also been used as a synthetic intermediate in the production of drugs and other compounds.
作用机制
4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid has been found to act as an inhibitor of enzymes involved in protein and nucleotide biosynthesis. It does this by binding to the active site of the enzyme, preventing it from catalyzing the reaction. It also affects the activity of certain enzymes, such as glutathione S-transferase, by binding to their active sites and inhibiting their activity.
Biochemical and Physiological Effects
4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and to affect the activity of certain enzymes, such as glutathione S-transferase. It has also been found to have anti-inflammatory and anti-tumor effects in animal studies.
实验室实验的优点和局限性
4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a wide range of potential applications in scientific research. However, it is important to note that 4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid is a relatively unstable compound, and it can be difficult to store and handle. Furthermore, it is important to take precautions when working with 4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid, as it can be toxic if inhaled or ingested.
未来方向
There are a number of potential future directions for research involving 4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid. It could be used to further explore its potential as an inhibitor of enzymes involved in protein and nucleotide biosynthesis. It could also be used to further investigate its potential to inhibit the growth of certain bacteria and fungi, and to further study its effects on the activity of certain enzymes. Additionally, it could be used to explore its potential as an anti-inflammatory and anti-tumor agent. Finally, research could be conducted to further optimize the synthesis of 4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid, as well as its storage and handling.
合成方法
4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid can be synthesized by a variety of methods. The most common method is the reaction of cyclopropylmethylcarbamate with a thiazole carboxylic acid in the presence of a base, such as sodium hydroxide. The reaction produces a mixture of the desired 4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid and the byproduct, cyclopropylmethylcarbamate. This reaction can be further optimized by the addition of a catalyst, such as palladium chloride, and by controlling the reaction temperature and pH.
科学研究应用
4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid has been studied extensively in scientific research. It has been used as an inhibitor of enzymes involved in protein and nucleotide biosynthesis, as well as in the production of drugs and other compounds. It has also been studied for its potential to inhibit the growth of certain bacteria and fungi, and for its ability to affect the activity of certain enzymes, such as glutathione S-transferase.
属性
IUPAC Name |
4-amino-3-(cyclopropylmethylcarbamoyl)-1,2-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c10-5-6(12-16-7(5)9(14)15)8(13)11-3-4-1-2-4/h4H,1-3,10H2,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDUHUNQADKZHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=NSC(=C2N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B6424916.png)
![2-(2-fluorophenoxy)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B6424922.png)
![3-({1-[2-(4-bromophenyl)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione](/img/structure/B6424936.png)
![3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1,3-oxazolidine-2,4-dione](/img/structure/B6424937.png)
![N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B6424945.png)
![N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6424947.png)
![4-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6424955.png)
![1-[(thiophen-2-yl)methyl]-3-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)urea](/img/structure/B6424962.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzene-1-sulfonamide](/img/structure/B6424963.png)
![N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-2-ethoxybenzamide](/img/structure/B6424964.png)
![N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B6424966.png)
![N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6424973.png)

![4-{1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl}morpholine-3,5-dione](/img/structure/B6424994.png)